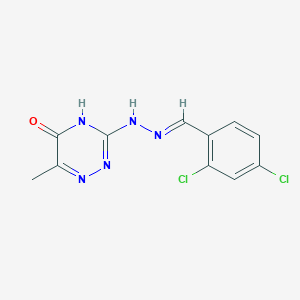

2,4-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Description

2,4-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a hydrazone derivative synthesized by condensing 2,4-dichlorobenzaldehyde with a 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazine moiety. The compound’s structure integrates a chlorinated aromatic aldehyde with a triazine-based heterocycle, conferring unique physicochemical properties. Its crystal structure reveals a twisted aldehyde group relative to the benzene ring, stabilized by weak C–H···O hydrogen bonds that form layered arrangements . Thermodynamic data, such as heat capacity ($C_p$) and phase transition enthalpies, are well-documented for 2,4-dichlorobenzaldehyde, providing a foundation for understanding its stability and reactivity .

Properties

Molecular Formula |

C11H9Cl2N5O |

|---|---|

Molecular Weight |

298.13 g/mol |

IUPAC Name |

3-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C11H9Cl2N5O/c1-6-10(19)15-11(18-16-6)17-14-5-7-2-3-8(12)4-9(7)13/h2-5H,1H3,(H2,15,17,18,19)/b14-5+ |

InChI Key |

CHSRKXORGPLXAO-LHHJGKSTSA-N |

Isomeric SMILES |

CC1=NN=C(NC1=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CC1=NN=C(NC1=O)NN=CC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone typically involves the condensation of 2,4-dichlorobenzaldehyde with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to other functional groups.

Substitution: The dichlorobenzaldehyde moiety can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of 2,4-dichlorobenzaldehyde demonstrate notable antimicrobial properties. For instance, compounds synthesized from this hydrazone have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. A study reported that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as antibacterial agents .

Antifungal Properties

In addition to antibacterial activity, some derivatives have been tested for antifungal efficacy. Research has shown that these compounds can inhibit the growth of fungi like Candida albicans and Aspergillus fumigatus, suggesting their potential use in antifungal therapies .

Enzyme Interaction Studies

The compound's ability to interact with biological targets is significant for therapeutic applications. Interaction studies have revealed that it can bind to enzymes involved in metabolic pathways, potentially influencing their activity. This property opens avenues for developing inhibitors for specific diseases linked to these enzymes .

Agrochemical Applications

Herbicide Development

The reactivity of 2,4-dichlorobenzaldehyde derivatives has been explored in the synthesis of new herbicides. The compound's ability to inhibit specific plant enzymes can be harnessed to develop selective herbicides that target weed species while minimizing damage to crops .

Materials Science Applications

Polymer Chemistry

In materials science, the unique properties of 2,4-dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone make it suitable for use in polymerization reactions. Its functional groups allow it to act as a cross-linking agent in the production of polymers with enhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism by which 2,4-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone exerts its effects involves interactions with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Heterocyclic Variations

2,4-Dichlorobenzaldehyde vs. 2,6-Dichlorobenzaldehyde

- Crystal Packing and Hydrogen Bonding :

The 2,4-isomer exhibits a smaller aldehyde group twist angle (8.5° vs. 12.3° in the 2,6-isomer) due to steric and electronic effects of the ortho-chlorine atoms. This reduced twist facilitates weaker C–H···O interactions, forming planar layers, whereas the 2,6-isomer adopts a more distorted packing . - Reactivity :

The para-chlorine in 2,4-dichlorobenzaldehyde enhances electrophilic substitution reactivity compared to the sterically hindered 2,6-isomer, making it more suitable for hydrazone formation .

2.1.2. Hydrazones with Alternative Heterocycles

Compared to triazole-thione derivatives (e.g., 5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione), the triazin-yl hydrazone lacks a sulfur atom but retains strong hydrogen-bonding capacity via N–H and C=O groups. This difference impacts solubility and biological activity, with triazole-thiones showing higher antimicrobial potency due to the thione group’s electronegativity .

Functional Properties: Selectivity and Binding Affinity

2.2.1. Molecular Recognition in Imprinted Polymers In molecularly imprinted polymers (MIPs) designed for 2,4-dichlorophenoxyacetic acid (2,4-D), 2,4-dichlorobenzaldehyde demonstrates lower binding affinity compared to 2,4-D itself. Selectivity coefficients ($k$) relative to structural analogues are:

| Compound | Selectivity Coefficient ($k$) | Relative Selectivity ($k'$) |

|---|---|---|

| 2,4-Dichlorophenol | 2.84 | 2.31 |

| 2,4-Dichlorobenzaldehyde | 3.75 | 2.29 |

This highlights its moderate specificity in separation applications .

Biological Activity

2,4-Dichlorobenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial and antitumor activities, as well as its physicochemical characteristics.

Chemical Structure and Properties

The compound is derived from the reaction of 2,4-dichlorobenzaldehyde with hydrazine derivatives. Its molecular formula is , and it features a triazine ring that contributes to its biological activity.

Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 234.1 g/mol |

| Melting Point | 69 - 73 °C |

| Boiling Point | 233 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that derivatives of 2,4-dichlorobenzaldehyde exhibit significant antimicrobial properties. A study involving metal complexes derived from this compound demonstrated effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these complexes ranged from 1.49 to 5.95 µM against specific pathogens .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HL60 (human promyelocytic leukemia) and MCF7 (breast cancer). The observed IC50 values suggest that the compound may act as a promising candidate for further development in cancer therapy .

Study 1: Antimicrobial Efficacy

A series of Schiff bases synthesized from 2,4-dichlorobenzaldehyde were tested against several bacterial strains. The results indicated that the metal complexes formed with cobalt and nickel showed enhanced antimicrobial activity compared to their non-complexed counterparts. The study concluded that the presence of metal ions significantly boosts the biological activity of the triazine derivatives .

Study 2: Antitumor Mechanism

In another study focusing on the mechanism of action, the compound was shown to induce apoptosis in tumor cells through the activation of caspase pathways. This suggests that this compound could be a valuable lead in developing new antitumor agents .

Safety and Toxicology

The safety profile of 2,4-dichlorobenzaldehyde indicates it is an irritant and poses environmental hazards. The LD50 value for oral exposure in rats is reported to be 3470 mg/kg, suggesting moderate toxicity . Proper handling and safety precautions are essential when working with this compound.

Q & A

Q. What strategies mitigate challenges in reproducing crystallographic data for hydrazone derivatives?

- Methodological Answer :

- Crystal Growth : Optimize solvent (e.g., ethanol/water) and slow evaporation rates to obtain single crystals.

- Disorder Modeling : For disordered Cl atoms, apply PART and ISOR commands in SHELXL to refine anisotropic displacement parameters .

- Data Deposition : Validate CIF files with checkCIF (IUCr) and deposit in the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.